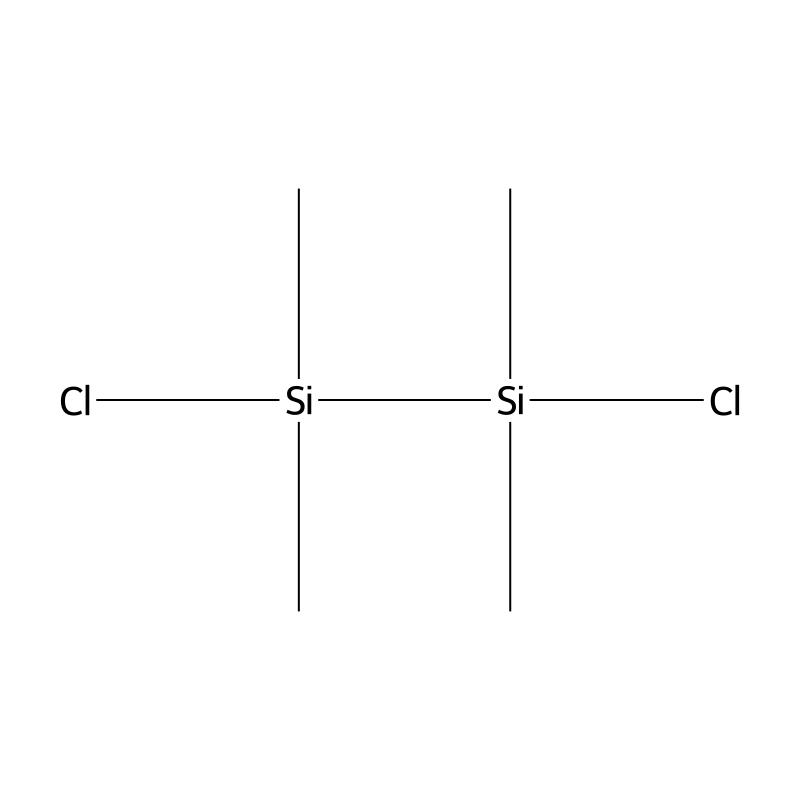

1,2-Dichlorotetramethyldisilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organosilicon Materials:

,2-dichloro-1,1,2,2-tetramethyldisilane (1,2-DCTMDS) serves as a vital precursor molecule in the synthesis of various organosilicon materials. These materials exhibit unique properties like high thermal stability, electrical conductivity, and water repellency, making them valuable in various applications. For instance, 1,2-DCTMDS can be used to prepare polycarbosilanes, a class of silicon-based polymers with exceptional thermal stability and flame retardancy properties.

[^1]: Synthesis and characterization of polycarbosilanes derived from 1,2-dichloro-1,1,2,2-tetramethyldisilane, Journal of Polymer Science Part A: Polymer Chemistry,

Chemical Vapor Deposition (CVD) Source:

,2-DCTMDS finds application as a precursor in Chemical Vapor Deposition (CVD) processes. CVD is a technique used to deposit thin films of various materials onto a substrate. 1,2-DCTMDS, upon decomposition at high temperatures during CVD, releases volatile silicon-containing fragments that readily deposit on the substrate to form silicon-based thin films. These films possess desirable properties like electrical conductivity and wear resistance, making them suitable for applications in microelectronics and tribology.

[^2]: Chemical vapor deposition of silicon carbide thin films from 1,2-dichloro-1,1,2,2-tetramethyldisilane, Journal of the Electrochemical Society,

Research in Organosilicon Chemistry:

,2-DCTMDS serves as a valuable research tool in the field of organosilicon chemistry due to its unique reactivity and functional groups. The presence of both chlorine and methyl groups allows for diverse chemical transformations, enabling researchers to explore novel synthetic pathways and functional materials. Studies involving 1,2-DCTMDS contribute to the development of new silicon-based materials with tailored properties for various applications.

[^3]: New synthetic routes to silicon-containing polymers using 1,2-dichloro-1,1,2,2-tetramethyldisilane as a starting material, Dalton Transactions,

1,2-Dichlorotetramethyldisilane is an organosilicon compound with the molecular formula Si₂C₄H₁₂Cl₂ and a molecular weight of approximately 187.24 g/mol. It appears as a colorless liquid and is characterized by its two chlorine atoms attached to the silicon atoms in a tetramethyl disilane framework. This compound is primarily used as an intermediate in the synthesis of various organosilicon compounds and serves as a reagent in multiple

- Substitution Reactions: The chlorine atoms can be replaced by other functional groups when reacted with suitable reagents.

- Oxidation and Reduction Reactions: This compound can undergo oxidation or reduction under specific conditions, although details on these processes are less frequently documented.

- Polymerization Reactions: It acts as a precursor for synthesizing silicon-based polymers, contributing to the development of advanced materials .

The biological activity of 1,2-Dichlorotetramethyldisilane is notable for its cytotoxic effects. It can cause severe skin burns and eye damage upon contact. The compound undergoes hydrolysis to form 1,2-Dihydroxy-tetramethyldisilane, which may have different biological properties. Its potential cytotoxicity necessitates careful handling in laboratory settings .

Several methods exist for synthesizing 1,2-Dichlorotetramethyldisilane:

- Chlorination of Tetramethyldisilane: A common method involves reacting tetramethyldisilane with chlorine gas under controlled conditions to yield the dichlorinated product.

- Hydrolysis Reactions: Hydrolysis can also be performed to generate derivatives such as 1,2-Dihydroxy-tetramethyldisilane, providing insights into the compound's reactivity .

1,2-Dichlorotetramethyldisilane has several applications:

- Materials Science: It is widely used in the development of silicon-based materials due to its ability to modify surface properties.

- Microelectronics: The compound serves as an intermediate in producing various electronic components and coatings.

- Synthesis of Organosilicon Compounds: It plays a crucial role in synthesizing other organosilicon compounds that are vital in multiple industrial processes .

Several compounds share similarities with 1,2-Dichlorotetramethyldisilane:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetramethyldisilane | Si₂C₄H₁₀ | No halogen substituents; used as a silicon source |

| 1,2-Dihydroxy-tetramethyldisilane | Si₂C₄H₁₄O₂ | Hydrolysis product; exhibits different reactivity |

| Dichlorodimethylsilane | SiC₂H₆Cl₂ | Contains two chlorine atoms on different carbons; used for surface modifications |

| Trimethylsilyl chloride | SiC₃H₉Cl | Used primarily for silylation reactions |

The uniqueness of 1,2-Dichlorotetramethyldisilane lies in its specific arrangement of chlorine atoms on the disilane structure, which influences its reactivity and applications in both organic synthesis and materials science .

Physical Description

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

General Manufacturing Information

Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: ACTIVE